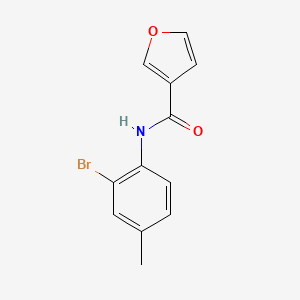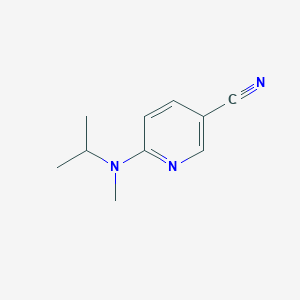![molecular formula C15H13NO4 B7469497 3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
3-[(4-Carbamoylphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Carbamoylphenoxy)methyl]benzoic acid, also known as CPBA, is a chemical compound that has gained increasing attention in scientific research due to its potential biological and pharmacological properties. CPBA is a derivative of benzoic acid, which is a common organic acid found in many natural products. CPBA has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Inhibition of COX-2 has been linked to the prevention of cancer growth and metastasis. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has also been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and lipoxygenase (LOX). In addition, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to induce apoptosis in cancer cells, which is believed to be due to the activation of caspase enzymes and the disruption of mitochondrial function.
Advantages and Limitations for Lab Experiments
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize using various methods, and it is stable under normal laboratory conditions. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can also be easily conjugated to other molecules for targeted drug delivery. However, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has some limitations in laboratory experiments. It is relatively insoluble in water, which can make it difficult to administer to cells or animals. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can also exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. One area of research is the development of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid-based drug delivery systems for targeted cancer therapy. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can be conjugated to other molecules, such as antibodies or peptides, to target specific cancer cells or tissues. Another area of research is the investigation of the mechanism of action of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. Further studies are needed to elucidate the signaling pathways and molecular targets involved in the anticancer and anti-inflammatory effects of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. Finally, the safety and pharmacokinetics of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid need to be further investigated to determine its potential use as a therapeutic agent.
Synthesis Methods
3-[(4-Carbamoylphenoxy)methyl]benzoic acid can be synthesized using various methods, including the reaction of 3-hydroxybenzoic acid with 4-nitrophenyl chloroformate, followed by the reduction of the nitro group with sodium dithionite and the reaction of the resulting product with carbamic acid. Another method involves the reaction of 3-hydroxybenzoic acid with 4-(chloromethyl)phenyl carbamate in the presence of a base, such as potassium carbonate. The resulting product is then treated with sodium hydride and hydrochloric acid to yield 3-[(4-Carbamoylphenoxy)methyl]benzoic acid.
Scientific Research Applications
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been investigated for its potential biological and pharmacological properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been investigated for its potential use as a drug delivery system, as it can be conjugated to other molecules to target specific cells or tissues.
properties
IUPAC Name |
3-[(4-carbamoylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c16-14(17)11-4-6-13(7-5-11)20-9-10-2-1-3-12(8-10)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDBQIIVAKFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














